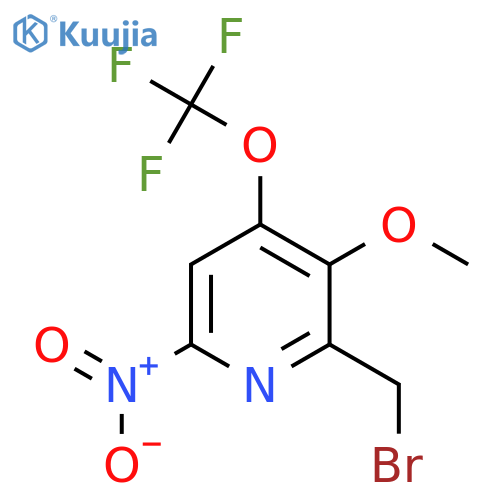

Cas no 1806754-81-3 (2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)

1806754-81-3 structure

商品名:2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine

CAS番号:1806754-81-3

MF:C8H6BrF3N2O4

メガワット:331.043451786041

CID:4840242

2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H6BrF3N2O4/c1-17-7-4(3-9)13-6(14(15)16)2-5(7)18-8(10,11)12/h2H,3H2,1H3

- InChIKey: VUSPHIBGVJSFIA-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=C(C=C([N+](=O)[O-])N=1)OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 77.2

2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029085809-1g |

2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine |

1806754-81-3 | 97% | 1g |

$1,564.50 | 2022-03-31 |

2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1806754-81-3 (2-(Bromomethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬